molecular formula C24H24O3 B105342 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid CAS No. 158938-08-0

4-[4-(4-pentoxyphenyl)phenyl]benzoic acid

Cat. No.: B105342
CAS No.: 158938-08-0
M. Wt: 360.4 g/mol
InChI Key: APIUMVXKBCYBSC-UHFFFAOYSA-N
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Description

4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid is an organic compound that belongs to the class of terphenyl derivatives This compound is characterized by the presence of a pentyloxy group attached to the terphenyl backbone, which consists of three benzene rings connected in a linear arrangement The carboxylic acid group is located at the terminal position of the terphenyl structure

Mechanism of Action

Target of Action

The primary target of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid is 1,3-β-D glucan synthase , an enzyme crucial to the synthesis of the fungal cell wall . This enzyme is expressed in various Candida species, including C. albicans, C. parapsilosis, C. tropicalis, and C. guiillermondi, as well as A. fumigatus .

Mode of Action

The compound inhibits the action of 1,3-β-D glucan synthase, disrupting the synthesis of the fungal cell wall . This interaction results in a weakened cell wall, leading to the death of the fungal cells .

Biochemical Pathways

The inhibition of 1,3-β-D glucan synthase disrupts the glucan synthesis pathway, a critical component of the fungal cell wall . This disruption affects the structural integrity of the cell wall, leading to cell lysis and death .

Pharmacokinetics

The compound has excellent bioavailability when administered intravenously . It exhibits extensive protein binding (>99%) and has a long elimination half-life of 27 hours, extending to 40-50 hours at the terminal phase . The compound is primarily excreted in the feces (~30%), with less than 1% excreted in the urine .

Result of Action

The inhibition of 1,3-β-D glucan synthase by 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid leads to a weakened fungal cell wall, causing cell lysis and death . This results in the effective treatment of infections caused by various Candida species and A. fumigatus .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the stability of the solution reconstituted with 20% (w/w) ethanol anhydrous in water for injections has been demonstrated for 3 hours at 25°C and for 2 hours at 5°C . Additionally, the presence of hydroxyl groups at the three amino acid residues forming the cyclic lipopeptide core improves the solubility of the drug in water and aids its stability in solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of coupling reactions, such as Suzuki-Miyaura cross-coupling, using appropriate aryl halides and boronic acids.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via etherification reactions, where a suitable pentyloxy precursor is reacted with the terphenyl intermediate under basic conditions.

Industrial Production Methods

Industrial production methods for 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the terphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid has several scientific research applications, including:

    Materials Science: Used as a building block for the synthesis of liquid crystals and organic semiconductors.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the development of advanced materials with specific properties, such as high thermal stability and electronic conductivity.

Comparison with Similar Compounds

4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can be compared with other terphenyl derivatives, such as:

    4’‘-(Methoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with a methoxy group instead of a pentyloxy group.

    4’‘-(Ethoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.

    4’‘-(Butoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with a butoxy group instead of a pentyloxy group.

The uniqueness of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid lies in the specific properties imparted by the pentyloxy group, such as increased hydrophobicity and potential for forming specific molecular interactions.

Properties

IUPAC Name

4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIUMVXKBCYBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158938-08-0
Record name 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20.1 g of 4′-iodobiphenyl-4-carboxylic acid, 13.1 g of sodium carbonate and 21.4 g of glycol ester of 4-n-pentoxyphenylboronic acid are introduced into 260 g of dimethyl sulfoxide (DMSO) and, after addition of 160 mg of PdCl2(PPh3)2, heated at 100-110° C. for 2 hours. The solid is filtered off at 40° C., washed with dimethyl sulfoxide and suspended in 100 ml of water. It is then heated to 80° C., and 47 g of 37% strength sulfuric acid are added dropwise over the course of 1 hour. The mixture is stirred at 80° C. for a further 30 minutes, cooled at 40° C. and filtered. Drying and crystallization from dimethylacetamide results in 18 g (81%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of >99%.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol ester
Quantity
21.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
260 g
Type
solvent
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Quantity
160 mg
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

32.4 g of 4′-iodobiphenyl-4-carboxylic acid are introduced together with 25.8 g of glycol ester of 4-n-pentoxyphenylboronic acid and 15.9 g of sodium carbonate into 300 ml of ethylene glycol and, while stirring vigorously, 18 mg of PdCl2 and 26.6 mg of PPh3 are added, and the mixture is stirred at 80° C. for 6 hours. The hot reaction mixture is cautiously poured into a mixture of 30 g of 37% strength sulfuric acid and 200 g of water, and the mixture is heated at 90-100° C. for 30 minutes. After filtration and washing with water, the crude product is dried at 80° C./100 mbar and then recrystallized from dimethylacetamide. This affords after drying 24.1 g (67%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of <99%.
Quantity
32.4 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol ester
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
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300 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Two
Name
Quantity
26.6 mg
Type
reactant
Reaction Step Three
Name
PdCl2
Quantity
18 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a first step, 4′-bromo-4-hydroxybiphenyl is reacted with an n-pentyl halide to give the corresponding 4′-bromo-4-n-pentoxybiphenyl. The 4′-bromo-4-n-pentoxybiphenyl is reacted in a second step with n-butyllithium at −78° C. to form, by transmetallation, 4′-lithium-4-n-pentoxybiphenyl which, in another step likewise at −78° C., is reacted with triisopropyl borate. Hydrolysis and work-up result in 4′-n-pentoxybiphenyl-4-boronic acid which is reacted in further steps with 4-iodobenzoic acid in a standard Suzuki coupling. The 4″-n-pentoxy[1,1′:4′,1″]-terphenyl-4-carboxylic acid is obtained as crude product which is purified by chromatography on silica gel.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

162 g of 4′-iodobiphenyl-4-carboxylic acid are introduced together with 129 g of glycol ester of 4-n-pentoxyphenylboronic acid and 79.5 g of sodium carbonate into 1.5 l of ethylene glycol and, while stirring vigorously, 350 mg of PdCl2(PPh3)2 are added and the mixture is stirred at 80° C. for 6 hours. The hot reaction mixture is cautiously poured into a mixture of 150 g of 37% strength sulfuric acid and 1,000 g of water, and the mixture is heated at 90-100° C. for 30 minutes. After filtration and washing with water, the crude product is dried at 80° C./100 mbar and then recrystallized from dimethylacetamide. This affords after drying 141 g (78%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of >99%.
Quantity
162 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol ester
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two
Quantity
350 mg
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?

A1: This compound acts as a key intermediate in the production of anidulafungin []. Anidulafungin is an antifungal medication used to treat invasive candidiasis, a serious fungal infection. Therefore, developing an efficient synthesis for this intermediate is crucial for the cost-effective production of this important drug.

Q2: What synthetic approach was used to produce 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid in this research?

A2: The researchers employed a four-step synthesis starting from 1,4-dibromobenzene []. The process involved a Grignard reaction, an addition reaction, a Suzuki coupling reaction, and finally a hydrolytic reaction to obtain the target compound.

Q3: What are the advantages of the presented synthetic route for 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?

A3: The researchers highlight several advantages of their method, including simplicity, low cost, high safety, and suitability for industrial production []. These factors are essential for the scalable and economically viable synthesis of anidulafungin.

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